2-(Dichloromethyl)imidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(dichloromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c9-8(10)6-5-12-4-2-1-3-7(12)11-6/h1-5,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXJBZGZZNDUJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465063 | |
| Record name | 2-(Dichloromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143982-35-8 | |
| Record name | 2-(Dichloromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
General Overview of Imidazo 1,2 a Pyridine Core Structure and Its Significance in Contemporary Organic and Medicinal Chemistry
Historical Context of Imidazo[1,2-a]pyridine (B132010) Discovery and Early Synthetic Endeavors
The journey of imidazo[1,2-a]pyridines began with early explorations into the synthesis of fused heterocyclic systems. One of the foundational methods for constructing this scaffold is the condensation reaction between 2-aminopyridines and α-halocarbonyl compounds. acs.org This approach, along with variations using different starting materials and catalysts, has been refined over the decades. Early synthetic work laid the groundwork for the development of more sophisticated and efficient methods, including catalyst-free and eco-friendly procedures. acs.org The inherent reactivity of the 2-aminopyridine (B139424) nitrogen atom attacking the carbonyl carbon, followed by cyclization, remains a key principle in many synthetic routes.
Structural Characteristics of the Imidazo[1,2-a]pyridine Nucleus
The imidazo[1,2-a]pyridine system is a planar, bicyclic aromatic structure containing a bridgehead nitrogen atom. Its molecular formula is C₇H₆N₂ and it has a molecular weight of 118.14 g/mol . nih.gov The fusion of the electron-rich imidazole (B134444) ring with the electron-deficient pyridine (B92270) ring creates a unique electronic distribution within the molecule. This electronic nature makes the C3 position particularly susceptible to electrophilic substitution and radical reactions. mdpi.com The ability to introduce a wide variety of substituents at different positions of the bicyclic core allows for the fine-tuning of its physicochemical and biological properties.
For instance, the introduction of a dichloromethyl group at the 2-position, to form 2-(Dichloromethyl)imidazo[1,2-a]pyridine , would significantly alter the electronic and steric properties of the parent molecule. While specific data for this derivative is not extensively documented, related compounds like 2-(chloromethyl)imidazo[1,2-a]pyridine (B1268737) are known and utilized as synthetic intermediates. nih.govsigmaaldrich.com The presence of the dichloromethyl group could potentially serve as a handle for further chemical transformations or influence the molecule's interaction with biological targets.
Role of Imidazo[1,2-a]pyridine Derivatives in Chemical Research and Emerging Fields
The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" structure due to its prevalence in a wide array of medicinally important compounds. researchgate.netnih.gov Its derivatives have demonstrated a broad spectrum of biological activities, making them a fertile ground for drug discovery and development. nih.govnih.gov
In Medicinal Chemistry:
Imidazo[1,2-a]pyridine derivatives have been extensively investigated for various therapeutic applications. They form the core of several marketed drugs, including:
Zolpidem and Alpidem: Used for their sedative and anxiolytic properties. researchgate.netnih.gov
Zolimidine: A gastroprotective agent. google.com
Furthermore, research has unveiled their potential as:
Anticancer agents: Derivatives have shown the ability to inhibit various kinases and act as covalent inhibitors. nih.govrsc.org
Antitubercular agents: Some derivatives have exhibited potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov
Antiviral, antimicrobial, and antileishmanial agents: The scaffold has been a template for the development of various anti-infective compounds. nih.govnih.gov
Proton pump inhibitors: Demonstrating potential in treating gastrointestinal disorders. google.com
The synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics and their screening for antibacterial activity highlights the ongoing efforts to explore the therapeutic potential of this versatile scaffold. beilstein-journals.org
In Emerging Fields:
Beyond medicine, the unique photophysical properties of imidazo[1,2-a]pyridine derivatives have led to their application in materials science. Their fluorescence and stability make them suitable for use in:
Organic Light-Emitting Diodes (OLEDs)
Sensors and Probes
The ability to functionalize the imidazo[1,2-a]pyridine core through various chemical reactions, including visible light-induced C-H functionalization, continues to expand its utility in creating novel materials with tailored properties. mdpi.com
Mechanistic Investigations of 2 Dichloromethyl Imidazo 1,2 a Pyridine Formation and Reactivity
Elucidation of Reaction Pathways for Imidazo[1,2-a]pyridine (B132010) Ring Closure
The construction of the imidazo[1,2-a]pyridine ring system is a cornerstone of many synthetic strategies. rsc.orgresearchgate.net The most common approaches involve the condensation of 2-aminopyridines with various carbonyl compounds or their equivalents. acs.orgacs.org
Nucleophilic Attack and Intramolecular Cyclization Steps
The formation of the imidazo[1,2-a]pyridine ring typically initiates with the nucleophilic attack of the pyridine (B92270) nitrogen of a 2-aminopyridine (B139424) derivative on an electrophilic carbon. bio-conferences.org For instance, in the reaction with α-haloketones, the pyridine nitrogen displaces the halide, forming an N-alkylated intermediate. acs.org This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon. Subsequent dehydration then leads to the aromatic imidazo[1,2-a]pyridine ring system. acs.org
A plausible mechanistic pathway for this heteroannulation reaction involves a sequence of nucleophilic bromo-substitution, followed by intramolecular cyclization and the elimination of water. acs.org Initially, the bromine of a phenacyl bromide undergoes nucleophilic substitution by the pyridine nitrogen atom of 2-aminopyridine, leading to an N-alkylated adduct. acs.org This adduct, upon liberation of hydrogen bromide, forms an intermediate which then undergoes intramolecular cyclization through the condensation of the amine with the ketone's carbonyl group. acs.org A final elimination of a water molecule affords the imidazo[1,2-a]pyridine derivative. acs.org
In multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, the initial step is often the formation of an iminium ion from the aldehyde and the 2-aminopyridine. researchgate.netmdpi.com The isocyanide then undergoes a [4+1] cycloaddition with the iminium ion, followed by tautomerization to yield the final 3-aminoimidazo[1,2-a]pyridine product.
Role of Intermediates in Catalyzed and Non-Catalyzed Reactions
In many synthetic protocols, intermediates play a pivotal role in directing the course of the reaction. For example, in a catalyst-free approach to functionalize the C-3 position, the reaction between imidazo[1,2-a]pyridine and glyoxylic acid is proposed to proceed through a stable intermediate formed by the nucleophilic attack of the imidazo[1,2-a]pyridine on the glyoxylic acid. nih.gov Under basic conditions and high temperatures, this intermediate can then react with a boronic acid to generate the final arylomethylated product via phenyl migration and decarboxylation. nih.gov
In metal-catalyzed reactions, the nature of the intermediate is often dictated by the metal center. For instance, in a gold-catalyzed synthesis from 2-aminopyridine N-oxide and an alkyne, a proposed mechanism involves the formation of a gold-carbenoid intermediate. nih.gov This intermediate is then trapped by the pyridine nitrogen to form a pyridinium (B92312) intermediate, which was identified by crude LCMS analysis, leading to the final imidazo[1,2-a]pyridine product. nih.gov
Radical Mechanisms in Imidazo[1,2-a]pyridine Functionalization
The direct functionalization of the imidazo[1,2-a]pyridine scaffold via radical reactions has emerged as a powerful strategy for introducing a wide range of substituents. rsc.org These reactions often proceed under mild conditions and exhibit high regioselectivity, typically at the C3 position.
Visible light-induced photoredox catalysis has been successfully employed for the C-H functionalization of imidazo[1,2-a]pyridines. nih.gov For example, the trifluoromethylation of imidazo[1,2-a]pyridines can be achieved using a photoredox catalyst to generate a trifluoromethyl radical. This radical then adds to the imidazo[1,2-a]pyridine ring to form a radical intermediate, which is subsequently oxidized and deprotonated to yield the C3-trifluoromethylated product. nih.gov Similarly, sulfonyl radicals, generated from arylsulfinic acids and a tert-butoxyl radical, can react with imidazo[1,2-a]pyridines to afford C3-sulfenylated products. nih.gov
In a different approach, the direct aminomethylation of imidazo[1,2-a]pyridines with N-aryl glycines has been accomplished using a CsPbBr3 photocatalyst under white light irradiation. nih.gov This reaction is believed to proceed through a radical pathway, highlighting the versatility of photocatalysis in C-H functionalization. nih.gov
Radical Trapping Experiments and Their Interpretations
To confirm the involvement of radical species in these functionalization reactions, radical trapping experiments are often conducted. The addition of radical scavengers, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can inhibit or completely suppress the reaction, providing strong evidence for a radical mechanism. nih.gov
For instance, in the copper-catalyzed direct transannulation of N-heteroaryl aldehydes/ketones with amines to form imidazo[1,5-a]pyridines, the use of TEMPO inhibited the intramolecular C(sp3)–H amination of the imine species, suggesting the involvement of radical intermediates. nih.gov The proposed mechanism involves the formation of a Cu(II) superoxo radical intermediate through aerial oxidation of a Cu(I) species. nih.gov This is followed by intramolecular hydrogen abstraction from a sp3 carbon atom, leading to the formation of a six-membered Cu(III) species and subsequent reductive elimination to generate the final product and regenerate the Cu(I) catalyst. nih.gov
Catalytic Cycles in Metal-Mediated Syntheses
Transition metal catalysis plays a significant role in the synthesis of imidazo[1,2-a]pyridines, offering efficient and selective routes to a variety of derivatives. researchgate.netnih.gov Copper and palladium are among the most commonly used metals for these transformations.
In a copper(I)-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones, preliminary mechanistic studies suggest the reaction proceeds through a catalytic Ortoleva–King type reaction. organic-chemistry.org Another copper-catalyzed one-pot procedure for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins utilizes air as the oxidant. organic-chemistry.org The proposed mechanism involves a Michael addition, followed by the formation of a radical cation, hydrogen abstraction, and intramolecular nucleophilic addition. organic-chemistry.org
Palladium-catalyzed reactions have also been developed for the synthesis of functionalized imidazo[1,2-a]pyridines. For example, a palladium(II)-catalyzed reaction can lead to the formation of 3-vinylimidazo[1,2-a]pyridines, which is proposed to occur via a 1,2-H shift of an intermediate palladium–carbene complex. thieme-connect.com
Synergistic Effects in Dual Catalytic Systems
Dual catalytic systems, where two catalysts work in concert to promote a reaction, have been employed to enhance the efficiency and scope of imidazo[1,2-a]pyridine synthesis. For example, the combination of a flavin and iodine has been shown to catalyze an aerobic oxidative C-N bond-forming process for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org This dual system can also be applied to the one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols. organic-chemistry.org
In another example, a study on PI3K/mTOR dual inhibitors utilized a series of imidazo[1,2-a]pyridine derivatives. nih.govacs.org While the focus of this research was on the biological activity, the synthesis of these complex molecules often relies on sophisticated catalytic methods, where synergistic effects could play a crucial role in achieving the desired products with high efficiency and selectivity.
Influence of the Dichloromethyl Group on Mechanistic Selectivity
Comprehensive research into the specific influence of the 2-(dichloromethyl) group on the mechanistic selectivity of both the formation and subsequent reactivity of the 2-(Dichloromethyl)imidazo[1,2-a]pyridine scaffold has not been extensively reported in publicly available scientific literature. While the synthesis and functionalization of the broader imidazo[1,2-a]pyridine class are well-documented, detailed mechanistic studies focusing on the dichloromethyl substituent at the C2 position are scarce.
The functionalization of the imidazo[1,2-a]pyridine core is a topic of significant interest in medicinal and materials chemistry. nih.govrsc.orgrsc.org Generally, the C3 position of the imidazo[1,2-a]pyridine ring is more susceptible to electrophilic attack, making direct functionalization at the C2 position challenging. tandfonline.comresearchgate.net Various synthetic strategies, including condensation reactions, multicomponent reactions, and metal-catalyzed cross-couplings, have been developed to access substituted imidazo[1,2-a]pyridines. organic-chemistry.orgmdpi.com
The electronic properties of substituents on the imidazo[1,2-a]pyridine ring are known to play a crucial role in directing the regioselectivity of further reactions. Electron-donating groups generally enhance the electron density of the heterocyclic system, while electron-withdrawing groups decrease it, affecting the nucleophilicity and basicity of the ring system. nih.govnih.gov For instance, studies on other substituted imidazo[1,2-a]pyridines have shown that the nature of the substituent can influence the outcome of reactions such as C-H functionalization. nih.govnih.gov
In the absence of direct experimental data for this compound, one can hypothesize the potential electronic influence of the dichloromethyl group. The dichloromethyl (-CHCl₂) group is known to be strongly electron-withdrawing due to the inductive effect of the two chlorine atoms. This would significantly decrease the electron density of the imidazo[1,2-a]pyridine ring system, particularly at the C2 and C3 positions.
This deactivation would likely have a profound impact on the mechanistic pathways of both its formation and subsequent reactions. For instance, in reactions involving electrophilic attack on the imidazo[1,2-a]pyridine ring, the presence of the dichloromethyl group would be expected to decrease the reaction rate and potentially alter the regioselectivity compared to derivatives bearing electron-donating or less electron-withdrawing groups. Conversely, it might enhance the susceptibility of the ring to nucleophilic attack.
However, without specific research findings, any discussion on the mechanistic selectivity remains speculative. Detailed experimental studies, including kinetic analysis, reaction intermediate trapping, and computational modeling, would be necessary to elucidate the precise influence of the 2-(dichloromethyl) group. Such studies would need to compare the reactivity of this compound with a series of analogues bearing different substituents at the C2 position under various reaction conditions.
Unfortunately, a thorough search of scientific databases and patent literature did not yield specific experimental data or detailed mechanistic discussions pertaining to this compound that would allow for the creation of the requested data tables and in-depth analysis for this specific subsection.
Computational and Theoretical Chemistry of 2 Dichloromethyl Imidazo 1,2 a Pyridine
Global Reactivity Descriptors (Chemical Hardness, Softness, Electrophilicity)
Global reactivity descriptors are crucial in computational chemistry for predicting the reactivity and stability of a molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Chemical Hardness (η) and Softness (S) : Chemical hardness is a measure of a molecule's resistance to deformation or change in its electron cloud. It is calculated as half the difference between the LUMO and HOMO energy levels (η = (E_LUMO - E_HOMO) / 2). A large energy gap implies high hardness and low reactivity. Conversely, chemical softness (S = 1/η) indicates a molecule that is more polarizable and reactive.
Electrophilicity Index (ω) : This index, introduced by Parr, measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). A high electrophilicity index suggests a good electrophile.
For context, a study on various imidazo[1,2-a]pyrimidine (B1208166) derivatives utilized Density Functional Theory (DFT) calculations to determine these parameters. nih.gov Such analyses for 2-(Dichloromethyl)imidazo[1,2-a]pyridine would provide valuable insights into its kinetic stability and reactivity profile.
Table 1: Illustrative Global Reactivity Descriptors for a Hypothetical Imidazo[1,2-a]pyridine (B132010) Derivative (Note: This table is for illustrative purposes only and does not represent actual data for this compound.)
| Descriptor | Value (eV) |
|---|---|
| E_HOMO | -6.5 |
| E_LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.377 |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding Characteristics
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method used to analyze the nature of chemical bonds within a molecule. By examining the topology of the electron density, QTAIM can characterize bonds as ionic, covalent, or charge-transfer interactions.
The analysis focuses on Bond Critical Points (BCPs), which are points of minimum electron density between two bonded atoms. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these BCPs are key indicators:
Covalent Bonds : Characterized by high ρ(r) and a large negative value of ∇²ρ(r).
Ionic Bonds/Closed-Shell Interactions : Characterized by low ρ(r) and a positive value of ∇²ρ(r).
A QTAIM analysis of this compound would elucidate the nature of the C-Cl, C-N, and C-C bonds within the molecule, providing a deeper understanding of its electronic structure. For instance, in a study of imidazo[1,2-a]pyrimidine derivatives, QTAIM was used to characterize the bonds within the synthesized compounds. nih.gov
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. This method is based on the relationship between the electron density and its gradient.
The RDG function is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This results in visual plots where different types of interactions are represented by distinct colored surfaces:
Blue surfaces : Indicate strong attractive interactions (e.g., hydrogen bonds).
Green surfaces : Represent weak van der Waals interactions.
Red surfaces : Signify strong repulsive interactions (e.g., steric clashes).
An RDG analysis of this compound would reveal the intramolecular non-covalent interactions that contribute to its conformational stability. This method was applied to study imidazo[1,2-a]pyrimidine Schiff base derivatives to understand their intramolecular forces. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of a molecule.
For a compound like this compound, MD simulations could be used to:
Explore its conformational landscape and identify the most stable geometries.
Simulate its interaction with biological targets, such as proteins or enzymes, to predict binding modes and affinities.
Study its behavior in different solvent environments.
MD simulations have been employed in studies of other imidazo[1,2-a]pyridine derivatives to confirm the stability of ligand-protein complexes derived from molecular docking. openpharmaceuticalsciencesjournal.comresearchgate.net For example, simulations were used to evaluate the stability of an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogue complexed with its target protein. openpharmaceuticalsciencesjournal.comresearchgate.net These simulations often involve calculating the Root Mean Square Deviation (RMSD) to assess the stability of the complex over the simulation time.
Advanced Structural Characterization of 2 Dichloromethyl Imidazo 1,2 a Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules, including the imidazo[1,2-a]pyridine (B132010) scaffold. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. dtic.mil
¹H NMR Spectroscopy: The proton NMR spectrum of an imidazo[1,2-a]pyridine derivative reveals characteristic signals for the protons on the fused ring system. For the parent imidazo[1,2-a]pyridine, the protons on the pyridine (B92270) ring typically appear at lower field (higher ppm) compared to those on the imidazole (B134444) portion. The chemical shifts and coupling constants (J-values) are influenced by the electronic effects of substituents. In the case of 2-(dichloromethyl)imidazo[1,2-a]pyridine, the dichloromethyl proton would exhibit a characteristic singlet at a specific chemical shift, providing direct evidence for this substituent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine ring system are well-documented. dtic.mil The carbon of the dichloromethyl group in this compound would have a distinct chemical shift, confirming its presence and position. For instance, in related imidazo[1,2-a]pyridine derivatives, the carbon atoms of the pyridine ring typically resonate at different ppm values than those of the imidazole ring. tci-thaijo.orgresearchgate.netresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Imidazo[1,2-a]pyridine Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 2-Phenylimidazo[1,2-a]pyridine | CDCl₃ | δ 8.09 (d, 6.5 Hz, 1H), 7.97 (d, 7.7 Hz, 2H), 7.84 (s, 1H), 7.65 (d, 8.9 Hz, 1H), 7.45 (m, 2H), 7.35 (t, 7.5 Hz, 1H), 7.16 (m, 1H), 6.74 (m, 1H) tci-thaijo.org | δ 146.2, 146.1, 134.2, 128.9, 128.2, 126.5, 126.0, 125.0, 117.9, 112.8, 108.5 tci-thaijo.org |
| 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | CDCl₃ | δ 8.10 (d, 6.9 Hz, 1H), 7.87 (s, 1H), 7.85 (d, 8.3, 2H), 7.62 (d, 9.0 Hz, 1H), 7.57 (d, 8.6 Hz, 2H), 7.18 (m, 1H), 6.80 (t, 6.9 Hz, 1H) tci-thaijo.org | Not available |
| 7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine | CDCl₃ | δ 8.25 (d, 8.0 Hz, 2H), 8.07 (d, 8.0 Hz, 2H), 8.02 (d, 6.9 Hz, 1H), 7.90 (s, 1H), 7.39 (s, 1H), 6.67 (d, 6.9 Hz, 1H), 2.40 (s, 3H) tci-thaijo.org | δ 147.1, 146.5, 143.2, 140.5, 136.8, 126.4, 125.0, 124.2, 116.3, 115.9, 109.5, 21.4 tci-thaijo.org |
Mass Spectrometry Techniques (e.g., LC-MS(ESI))
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of components in a mixture. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for the analysis of polar molecules like imidazo[1,2-a]pyridine derivatives. nih.gov
In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. The isotopic pattern of the molecular ion peak, showing characteristic contributions from the two chlorine isotopes (³⁵Cl and ³⁷Cl), would provide definitive evidence for the presence of two chlorine atoms in the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. nih.gove-century.us
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.).
The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the imidazo[1,2-a]pyridine ring system. Additionally, a distinct band corresponding to the C-Cl stretching vibration of the dichloromethyl group would be present. researchgate.net Raman spectroscopy can also be used to probe the vibrational modes of the molecule, and for certain vibrations, it may provide stronger signals than IR spectroscopy. chemicalbook.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to determine the arrangement of atoms in the crystal lattice.
Surface Analysis Techniques (e.g., SEM, AFM, XPS) in Related Mechanistic Studies
While not directly used for the structural characterization of the molecule itself, surface analysis techniques can be employed in studies involving imidazo[1,2-a]pyridine derivatives, particularly in materials science and mechanistic investigations.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of materials. It could be used to study the deposition or coating of imidazo[1,2-a]pyridine derivatives on various substrates.
Atomic Force Microscopy (AFM): AFM is a powerful tool for imaging surfaces at the nanoscale and can also measure various surface properties. youtube.com It could be utilized to investigate the self-assembly or film formation of imidazo[1,2-a]pyridine derivatives on surfaces.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on a surface. It could be used to analyze the surface of catalysts or materials modified with imidazo[1,2-a]pyridine derivatives, providing insights into reaction mechanisms or surface interactions. nih.gov
Functionalization and Derivatization Strategies for 2 Dichloromethyl Imidazo 1,2 a Pyridine
Transformations of the Dichloromethyl Group at C2
The dichloromethyl group at the C2 position of the imidazo[1,2-a]pyridine (B132010) ring is a versatile functional handle that can be converted into a range of other functionalities. These transformations typically involve nucleophilic substitution of the chlorine atoms or oxidation to different carbonyl-containing groups.
Nucleophilic Substitution Reactions involving the Halogens
The chlorine atoms of the dichloromethyl group are susceptible to nucleophilic displacement, allowing for the introduction of various heteroatom-containing moieties. While direct studies on 2-(dichloromethyl)imidazo[1,2-a]pyridine are not extensively documented in readily available literature, the reactivity of the analogous 2-(chloromethyl)imidazo[1,2-a]pyridine (B1268737) provides a strong basis for understanding these transformations. For instance, the chlorine in 2-(chloromethyl)imidazo[1,2-a]pyridine can be displaced by nucleophiles such as amines or thiols under appropriate conditions to forge new carbon-heteroatom bonds. It is reasonable to expect that this compound would undergo sequential nucleophilic substitution reactions.
One of the key transformations of the dichloromethyl group is its conversion to a carbonyl group via hydrolysis, which proceeds through a geminal diol intermediate. This reaction is a fundamental method for the synthesis of aldehydes.
Conversion to Other Functional Groups (e.g., acetonitrile, aldehydes, carboxylic acids)
The synthetic utility of the 2-(dichloromethyl) group extends to its conversion into other valuable functional groups, significantly broadening the synthetic diversity accessible from this starting material.
Acetonitrile: The conversion of a chloromethyl group to a cyanomethyl group is a well-established transformation. For example, 2-(chloromethyl)imidazo[1,2-a]pyridines can be reacted with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent to yield the corresponding 2-(cyanomethyl)imidazo[1,2-a]pyridine derivatives. This reaction proceeds via a standard SN2 mechanism. It is plausible that a similar strategy could be applied to this compound, potentially leading to the formation of the corresponding 2-(cyanodichloromethyl) or, under more forcing conditions with a suitable reductant, the 2-(cyanomethyl) derivative.
Aldehydes: The hydrolysis of a dichloromethyl group is a classic method for the synthesis of aldehydes. This transformation can be achieved under acidic or basic conditions. For instance, the hydrolysis of benzal chloride (dichloromethylbenzene) to benzaldehyde (B42025) is a well-known industrial process. Analogously, treatment of this compound with water, often in the presence of a catalyst or under elevated temperatures, is expected to yield imidazo[1,2-a]pyridine-2-carbaldehyde. Alternative methods for the oxidation of related 2-(chloromethyl) derivatives to aldehydes include the Sommelet reaction, which utilizes hexamine, and the Kornblum oxidation, which employs dimethyl sulfoxide (B87167) (DMSO). nih.govnih.gov
Carboxylic Acids: Further oxidation of the intermediate aldehyde or direct oxidation of the dichloromethyl group can afford the corresponding carboxylic acid. Strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide are capable of converting an aldehyde to a carboxylic acid. rsc.org The direct conversion of a trichloromethyl group to a carboxylic acid via hydrolysis is also a known transformation, suggesting that 2-(trichloromethyl)imidazo[1,2-a]pyridine could serve as a precursor to imidazo[1,2-a]pyridine-2-carboxylic acid. researchgate.net
Regioselective Functionalization at C3 and Other Positions
The imidazo[1,2-a]pyridine ring system is electron-rich, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic attack. researchgate.net The nature of the substituent at the C2 position can significantly influence the reactivity and regioselectivity of further functionalization reactions.
Influence of the C2-Dichloromethyl Group on C3 Reactivity
Despite this deactivating effect, the C3 position generally remains the most reactive site for electrophilic substitution. However, harsher reaction conditions or more potent electrophiles may be required to achieve functionalization at C3 in the presence of a C2-dichloromethyl group. Studies on related 2-substituted imidazo[1,2-a]pyridines have shown that even with electron-withdrawing groups at C2, such as trifluoromethyl or cyano groups, C3-functionalization reactions can proceed effectively. mdpi.com
C3-Trifluoromethylation
The introduction of a trifluoromethyl group at the C3 position of the imidazo[1,2-a]pyridine core is of significant interest in medicinal chemistry, as this moiety can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Several methods for the direct C3-trifluoromethylation of imidazo[1,2-a]pyridines have been developed, often involving radical-based mechanisms.
Visible light-promoted trifluoromethylation using reagents like sodium triflinate (Langlois' reagent) or electrophilic trifluoromethylating agents has proven effective. mdpi.combeilstein-journals.org These reactions are generally tolerant of a wide range of functional groups on the imidazo[1,2-a]pyridine scaffold. For instance, imidazo[1,2-a]pyridines bearing electron-withdrawing groups have been successfully trifluoromethylated at the C3 position.
| Entry | C2-Substituent | Reagent | Conditions | Yield (%) | Reference |
| 1 | Phenyl | CF3SO2Na | Visible light, photocatalyst | 85 | beilstein-journals.org |
| 2 | 4-Fluorophenyl | CF3SO2Na | Visible light, photocatalyst | 82 | beilstein-journals.org |
| 3 | 4-Chlorophenyl | CF3SO2Na | Visible light, photocatalyst | 78 | beilstein-journals.org |
| 4 | 2-Thienyl | CF3SO2Na | Visible light, photocatalyst | 71 | beilstein-journals.org |
| 5 | Methyl | CF3SO2Na | Visible light, photocatalyst | 50 | beilstein-journals.org |
This table presents representative examples of C3-trifluoromethylation on various 2-substituted imidazo[1,2-a]pyridines, demonstrating the feasibility of this transformation on scaffolds with diverse electronic properties.
C3-Aminoalkylation
The introduction of an aminoalkyl group at the C3 position is another important functionalization, often achieved through Mannich-type reactions or related multi-component reactions. The aza-Friedel-Crafts reaction, for example, allows for the C3-alkylation of imidazo[1,2-a]pyridines with iminium ions generated in situ from an aldehyde and an amine. mdpi.com
These reactions have been shown to be effective for a broad range of imidazo[1,2-a]pyridine substrates, including those with both electron-donating and electron-withdrawing groups at various positions. mdpi.comresearchgate.net The use of Lewis acid catalysts can facilitate these transformations.
| Entry | C2-Substituent | Aldehyde | Amine | Catalyst | Yield (%) | Reference |
| 1 | Phenyl | p-Tolualdehyde | Morpholine | Y(OTf)3 | 92 | mdpi.com |
| 2 | Phenyl | 4-Fluorobenzaldehyde | Morpholine | Y(OTf)3 | 88 | mdpi.com |
| 3 | 4-Chlorophenyl | p-Tolualdehyde | Morpholine | Y(OTf)3 | 85 | mdpi.com |
| 4 | 2-(Trifluoromethyl)phenyl | p-Tolualdehyde | Morpholine | Y(OTf)3 | 75 | mdpi.com |
| 5 | 2-(Pyridin-2-yl) | p-Tolualdehyde | Morpholine | Y(OTf)3 | 79 | mdpi.com |
This table showcases examples of C3-aminoalkylation of various 2-substituted imidazo[1,2-a]pyridines, illustrating the versatility of this method.
C3-Arylation
The introduction of an aryl group at the C3 position of imidazo[1,2-a]pyridines is a common strategy for derivatization. This has been achieved predominantly through direct C-H activation, utilizing transition-metal catalysis.
Palladium-catalyzed reactions are widely employed for this transformation. These methods often involve the coupling of an imidazo[1,2-a]pyridine with an aryl halide (bromide or chloride) or triflate. acs.orgbeilstein-journals.org For instance, a ligand-free palladium acetate (B1210297) [Pd(OAc)₂] system has been used for the direct arylation of imidazo[1,2-a]pyridines with aryl halides on water, demonstrating an environmentally friendly approach. researchgate.net The use of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), can improve reaction yields. beilstein-journals.org More advanced catalyst systems employing palladium(II) acetate with specialized phosphine ligands like SPhos have enabled the use of aryl tosylates and mesylates as coupling partners, showcasing excellent C3-regioselectivity. acs.org
Copper-catalyzed systems provide an alternative route for C3-arylation. A convenient method using a copper(I) catalyst is applicable to a variety of aryl electrophiles, including iodides, bromides, and triflates, providing a general process to construct functionalized imidazo[1,2-a]pyridine cores. capes.gov.brnih.gov
Metal-free approaches have also been developed, utilizing arylboronic acids or diaryliodonium salts as the arylating agents, often proceeding through a radical pathway. researchgate.net
Table 1: Representative Examples of C3-Arylation of Imidazo[1,2-a]pyridines
C3-Phosphorylation
The formation of a carbon-phosphorus bond at the C3 position represents a key transformation for introducing structural and functional diversity. The Hirao coupling reaction is a primary method for achieving this, involving a palladium-catalyzed cross-coupling of a C-H bond with various P(O)-H compounds, such as H-phosphonates, H-phosphinates, and secondary phosphine oxides. acs.orgnih.govnih.govmdpi.com
This reaction typically uses a palladium catalyst, like palladium(II) acetate [Pd(OAc)₂] or tetrakis(triphenylphosphine)palladium (B116648) [Pd(PPh₃)₄], in the presence of a base. nih.govmdpi.com The Hirao reaction has been successfully applied to imidazo[1,2-a]pyridine derivatives, yielding a wide variety of C3-substituted phosphonates, phosphinates, and phosphine oxides in high yields. acs.orgnih.gov This phosphorylation serves not only to install a phosphorus-containing moiety but also acts as a crucial step in sequential functionalization strategies. acs.orgnih.gov
Table 2: General Conditions for Hirao C3-Phosphorylation of Imidazo[1,2-a]pyridines
C3-Formylation
The introduction of a formyl (-CHO) group at the C3 position provides a versatile chemical handle for further synthetic transformations. Several methods have been developed for the C3-formylation of the imidazo[1,2-a]pyridine nucleus.
One prominent approach involves a copper-catalyzed reaction using dimethyl sulfoxide (DMSO) as both the solvent and the C1 source. rsc.orgnih.govrsc.org This reaction typically uses a copper(II) acetate catalyst in the presence of an acid additive and molecular oxygen as the oxidant, affording 3-formyl imidazo[1,2-a]pyridine derivatives in good yields. rsc.orgnih.govrsc.org A similar transformation can also be achieved using an iron(III) catalyst, which offers a less toxic and inexpensive alternative. researchgate.netlookchem.com
Metal-free conditions have also been reported, for instance, using glyoxylic acid as the formylating agent in the presence of potassium persulfate (K₂S₂O₈) as an oxidant.
Table 3: Selected Methods for C3-Formylation of Imidazo[1,2-a]pyridines
C-S Bond Formation
The incorporation of sulfur-containing moieties at the C3 position of imidazo[1,2-a]pyridines is of great interest due to the biological activities associated with organosulfur compounds. acs.org Direct C-H sulfenylation or thiolation is the most common strategy.
Metal-free methods are particularly attractive for their operational simplicity and reduced environmental impact. An efficient protocol for regioselective C3-chalcogenation (sulfenylation and selenation) uses potassium persulfate (K₂S₂O₈) as an oxidant with diorganoyl dichalcogenides or thiols as the sulfur source under mild conditions. citedrive.comresearchgate.net This approach provides direct access to structurally diverse C3-thio-imidazopyridines. citedrive.comresearchgate.net
Electrochemical methods have also emerged as a green alternative for C3-sulfenylation, using thiols as the sulfur source under oxidative conditions without the need for metal catalysts. researchgate.net Furthermore, one-pot, three-component reactions involving an aminopyridine, an α-haloketone, and a sulfur source (like a benzazolethiol) have been developed to directly construct C3-sulfurized imidazo[1,2-a]pyridines. acs.orgnih.gov
Table 4: Common Strategies for C3 C-S Bond Formation on Imidazo[1,2-a]pyridines
Strategies for Diversity-Oriented Synthesis from this compound
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally complex and diverse small molecules from a common starting material. The imidazo[1,2-a]pyridine scaffold is an excellent platform for such strategies. acs.org
A powerful DOS approach involves a sequential functionalization of the imidazo[1,2-a]pyridine core using two consecutive palladium-catalyzed cross-coupling reactions. acs.orgnih.gov This strategy first installs a phosphoryl group (e.g., phosphonate, phosphinate, or phosphine oxide) at a specific position, such as C3, via a Hirao coupling. acs.orgnih.gov In a second, fully regioselective step, this phosphorylated intermediate undergoes a direct C-H arylation at a different position with an aryl halide. acs.orgnih.gov This sequence allows for the highly convergent synthesis of polysubstituted imidazo[1,2-a]pyridines, where two independent points of diversity (the phosphoryl group and the aryl group) are introduced. acs.org
Other DOS strategies leverage multicomponent reactions (MCRs). For example, the Groebke–Blackburn–Bienaymé reaction (GBBR), a three-component reaction between an aminopyridine, an aldehyde, and an isocyanide, provides rapid access to 3-aminoimidazo[1,2-a]pyridine derivatives. mdpi.com By combining the GBBR with a subsequent reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click" reaction), hybrid molecules with multiple points of diversity can be synthesized in a one-pot fashion. mdpi.com
While these strategies have been established for the general imidazo[1,2-a]pyridine scaffold, their direct application starting from This compound would be a logical extension to generate novel compound libraries based on this specific core.
Structure Reactivity and Structure Property Relationship Studies of 2 Dichloromethyl Imidazo 1,2 a Pyridine Derivatives
Systematic Investigation of C2-Substituent Effects on Imidazo[1,2-a]pyridine (B132010) Reactivity
The reactivity of the imidazo[1,2-a]pyridine ring is heavily dependent on the electronic nature of its substituents. The imidazole (B134444) portion of the fused system is electron-rich, with the C3 position being the most nucleophilic and thus the most common site for electrophilic substitution. researchgate.net Functionalization at the C2 position is generally more challenging due to its lower intrinsic reactivity towards electrophiles. researchgate.net
The nature of the substituent at the C2 position can, however, modify this reactivity profile.
Electron-donating groups (EDGs) at C2, such as alkyl groups (e.g., methyl, ethyl), increase the electron density of the heterocyclic system, potentially enhancing its reactivity towards certain electrophiles, although the C3 position typically remains the primary site of attack.
Electron-withdrawing groups (EWGs) at C2, such as aryl groups with electron-poor substitutions (e.g., nitrophenyl, trifluoromethylphenyl) or haloalkyl groups, decrease the electron density of the ring. nih.gov This deactivation can render the scaffold less susceptible to electrophilic attack but can also open up avenues for nucleophilic substitution reactions.
The dichloromethyl (-CHCl₂) group is a strong electron-withdrawing group due to the inductive effect of the two chlorine atoms. Its presence at the C2 position would significantly decrease the electron density of the imidazo[1,2-a]pyridine ring system. This deactivation would make electrophilic substitution at the C3 position substantially more difficult compared to derivatives bearing electron-donating or unsubstituted C2 positions. Conversely, the reduced electron density may enhance the reactivity of the pyridine (B92270) ring towards nucleophiles or facilitate reactions that proceed through anionic intermediates.
Research on various C2-substituted imidazo[1,2-a]pyridines demonstrates the profound impact of the substituent on reaction outcomes. For instance, in visible light-promoted C3-functionalization reactions, the electronic nature of the C2-substituent can influence product yields significantly.
| C2-Substituent | Substituent Type | Reaction Type | Observed Yield (%) | Reference |
|---|---|---|---|---|
| 2-Phenyl | Aryl | C3-Methoxylation | 75 | nih.gov |
| 2-(4-Fluorophenyl) | Aryl (EWG) | C3-Methoxylation | 78 | nih.gov |
| 2-(4-Chlorophenyl) | Aryl (EWG) | C3-Methoxylation | 81 | nih.gov |
| 2-(4-Trifluoromethylphenyl) | Aryl (EWG) | C3-Methoxylation | 65 | nih.gov |
| 2-(4-Methoxyphenyl) | Aryl (EDG) | C3-Methoxylation | 76 | nih.gov |
| 2-Methyl | Alkyl | C3-Trifluoroethylation | 77 | rsc.org |
| 2-(Thiophen-2-yl) | Heteroaryl | C3-Methoxylation | 83 | nih.gov |
Based on the trend that strong electron-withdrawing groups like trifluoromethyl can sometimes lower yields in electrophilic C-H functionalization, it is plausible that the 2-dichloromethyl group would similarly result in moderate to low yields for such reactions at the C3 position.
Correlation between Electronic Properties (derived from theoretical studies) and Reaction Outcomes
Theoretical studies, particularly those using Density Functional Theory (DFT), provide invaluable insights into the electronic structure of molecules and help rationalize and predict their reactivity. researchgate.net For imidazo[1,2-a]pyridine derivatives, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness (η), and molecular electrostatic potential (MEP) are often calculated to predict reaction outcomes.
HOMO and LUMO Energies: The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). For electrophilic attacks on the imidazo[1,2-a]pyridine ring, a higher HOMO energy suggests greater reactivity.
HOMO-LUMO Gap (ΔE): The energy gap between the HOMO and LUMO is an indicator of molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.
Chemical Hardness (η): This property, related to the HOMO-LUMO gap, also measures the resistance of a molecule to change its electron distribution. Stable, unreactive molecules are considered "hard," while reactive molecules are "soft."
Systematic DFT studies on substituted imidazoles and related heterocycles show a clear correlation between the electronic nature of the substituent and these calculated properties. researchgate.net Electron-donating groups generally increase the HOMO energy and decrease the LUMO energy, leading to a smaller energy gap and increased reactivity. Conversely, electron-withdrawing groups lower both the HOMO and LUMO energies.
The 2-(dichloromethyl) group, being strongly electron-withdrawing, would be predicted to significantly lower the energy of both the HOMO and LUMO orbitals. The substantial decrease in HOMO energy would lead to reduced nucleophilicity, making electrophilic attack less favorable. The lowering of the LUMO energy would make the molecule a better electron acceptor, potentially increasing its susceptibility to nucleophilic attack or reduction.
| Substituent at C2 | HOMO (eV) | LUMO (eV) | Energy Gap ΔE (eV) | Predicted Reactivity Trend |
|---|---|---|---|---|
| -H | -5.98 | -1.25 | 4.73 | Baseline |
| -CH₃ (EDG) | -5.75 | -1.18 | 4.57 | More reactive to electrophiles |
| -Ph (Aryl) | -5.80 | -1.85 | 3.95 | More reactive (delocalization) |
| -CF₃ (EWG) | -6.71 | -2.24 | 4.47 | Less reactive to electrophiles |
| -CHCl₂ (EWG) (Predicted) | -6.6 to -6.8 | -2.1 to -2.3 | ~4.5 | Less reactive to electrophiles, more to nucleophiles |
Influence of Dichloromethyl Group on Aromaticity and Stability of the Imidazo[1,2-a]pyridine Ring System
The stability of the imidazo[1,2-a]pyridine scaffold is closely linked to its aromaticity. Aromaticity can be quantified using various theoretical descriptors, including the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond length analysis, and Nucleus-Independent Chemical Shift (NICS), which measures magnetic shielding at the center of the ring.
Substituents can alter the aromaticity of the heterocyclic rings. Studies on substituted imidazoles have shown that the effect depends on the substituent's nature and position. researchgate.netnih.gov Electron-withdrawing groups can, in some cases, enhance aromaticity by delocalizing electron density more evenly, while in other cases, they can disrupt the π-system and decrease aromaticity. For N-substituted imidazoles and pyrazoles, electron-withdrawing substituents have been found to decrease aromaticity. researchgate.net
For 2-(dichloromethyl)imidazo[1,2-a]pyridine, the strong -I (inductive) effect of the -CHCl₂ group would pull significant electron density from the C2 carbon. This electron withdrawal would impact both the five-membered imidazole ring and the six-membered pyridine ring.
Imidazole Ring: The withdrawal of electron density from the C2 position would likely decrease the π-electron delocalization within the five-membered ring, leading to a reduction in its local aromaticity (lower HOMA value).
Pyridine Ring: The effect on the pyridine ring is more complex, but a significant perturbation at the bridgehead nitrogen could also influence its aromatic character.
Methodology for Structure-Property Relationship (SPR) Establishment in Academic Research
Establishing a clear Structure-Property Relationship (SPR) or, in medicinal chemistry, a Structure-Activity Relationship (SAR), is a fundamental goal in chemical research. For imidazo[1,2-a]pyridine derivatives, this process systematically links changes in molecular structure to observable properties like chemical reactivity, photophysical characteristics, or biological activity. nih.govnih.gov The general methodology involves several key steps:
Library Synthesis: A focused library of compounds is synthesized where one part of the molecule is systematically varied while keeping the core scaffold constant. For instance, to study the C2 position, a series of 2-substituted imidazo[1,2-a]pyridines would be prepared with substituents covering a range of electronic and steric properties (e.g., -H, -CH₃, -OCH₃, -Cl, -CF₃, -CHCl₂). nih.gov
Property Measurement: The desired property is quantitatively measured for each compound in the library under standardized conditions. This could be a reaction rate, a product yield, a fluorescence quantum yield, or a biological activity metric like an IC₅₀ value. nih.gov
Descriptor Generation: Structural or physicochemical descriptors are determined for the variable substituents. These can be empirical (e.g., Hammett constants σ, steric parameters like Es) or computationally derived (e.g., dipole moment, HOMO/LUMO energies, molecular surface area). mdpi.com
Correlation and Modeling (QSAR/QSPR): The measured properties are correlated with the descriptors using statistical methods. A simple correlation might involve plotting the property against a single descriptor (e.g., plotting reaction yield vs. the Hammett constant σp). More advanced approaches, known as Quantitative Structure-Activity/Property Relationships (QSAR/QSPR), use multiple linear regression or machine learning algorithms to build a mathematical model that predicts the property based on a combination of descriptors. mdpi.com
For example, a QSAR study on antitubercular imidazo[1,2-a]pyridine amides successfully established a relationship between the substituents at the C2 and C6 positions, the nature of an amide side chain, and the resulting biological activity, leading to the optimization of potent drug candidates. nih.gov A similar approach could be used to model the reactivity of this compound by correlating reaction outcomes for a series of C2-substituted analogues with their electronic and steric parameters.
Future Research Directions and Emerging Methodologies in 2 Dichloromethyl Imidazo 1,2 a Pyridine Chemistry
Development of Novel and Sustainable Synthetic Routes for C2-Dichloromethylated Imidazo[1,2-a]pyridines
The synthesis of functionalized imidazo[1,2-a]pyridines has traditionally relied on multi-step sequences and often harsh reaction conditions. Future research is expected to pivot towards greener and more atom-economical strategies for introducing the C2-dichloromethyl group. The difficulty in functionalizing the C2 position, which is less nucleophilic than the C3 position, makes the development of selective C(2)-H activation methods a significant challenge and a key area for future work researchgate.net.
Emerging sustainable methodologies that could be adapted for this purpose include:
Photocatalytic C-H Functionalization: Visible-light photoredox catalysis has emerged as a powerful tool for direct C-H functionalization, obviating the need for pre-functionalized substrates nih.govnih.gov. Future work could focus on developing photocatalytic systems that generate dichloromethyl radicals (•CHCl₂) from precursors like chloroform or dichloromethane under mild conditions. These radicals could then be directed to selectively attack the C2 position of the imidazo[1,2-a]pyridine (B132010) core. This approach aligns with the growing interest in using inexpensive and abundant feedstocks for complex molecule synthesis nih.govresearchgate.net.
Continuous Flow Chemistry: Automated flow synthesis offers significant advantages in terms of safety, scalability, and reaction control researchgate.net. Implementing a flow process for the dichloromethylation of imidazo[1,2-a]pyridines could enable precise control over reaction time and temperature, potentially minimizing side reactions and improving selectivity for the C2 isomer. This technology is particularly well-suited for handling hazardous reagents or intermediates, making it a sustainable choice for industrial-scale production researchgate.net.
Deep Eutectic Solvents (DES): Deep eutectic solvents are gaining traction as green, biodegradable, and often recyclable reaction media researchgate.net. Exploring the use of DES, which can act as both solvent and catalyst, could provide an environmentally benign alternative to traditional volatile organic compounds (VOCs). A DES system could potentially facilitate the selective dichloromethylation by stabilizing key intermediates or transition states, leading to improved yields and purities researchgate.net.
| Methodology | Potential Reagents | Key Advantages | Research Challenges |
|---|---|---|---|
| Visible-Light Photocatalysis | Chloroform (CHCl₃), Dichloromethane (CH₂Cl₂) | Mild conditions, high atom economy, uses light as a renewable energy source, avoids pre-functionalization. nih.govnih.gov | Controlling regioselectivity (C2 vs. C3), catalyst stability and cost, optimizing quantum yield. |
| Continuous Flow Synthesis | Various dichloromethylating agents | Enhanced safety, precise process control, improved scalability, potential for automated high-throughput screening. researchgate.net | Initial equipment investment, potential for channel clogging, requires robust reaction kinetics. |
| Deep Eutectic Solvents (DES) | Chloroform, Dichloromethyl methyl ether | Environmentally friendly, recyclable, can act as a dual solvent-catalyst system, low cost. researchgate.net | Viscosity issues, substrate solubility, separation of product from the solvent. |
Exploration of Cascade and Tandem Reactions involving the Dichloromethyl Moiety
Cascade and tandem reactions, which form multiple chemical bonds in a single operation, are highly efficient strategies for building molecular complexity from simple starting materials arkat-usa.org. The dichloromethyl group at the C2 position of the imidazo[1,2-a]pyridine scaffold is a versatile functional handle that can initiate such reaction sequences.
Future research could investigate the following cascade pathways:
Hydrolysis-Cyclization Cascades: The dichloromethyl group can be readily hydrolyzed to a formyl group (-CHO). This in-situ generation of a C2-aldehyde could trigger subsequent intramolecular reactions. For example, if a suitable nucleophile is present on a substituent at the C3 position, an intramolecular aldol condensation or related cyclization could lead to novel, rigid polycyclic heterocyclic systems.
Reductive Cyclization Tandems: Selective reduction of the dichloromethyl group could generate a reactive chloromethyl or methyl group, which could participate in subsequent bond-forming events. Alternatively, the dichloromethyl group could be transformed into a phosphonium ylide to initiate a tandem Wittig reaction/intramolecular cyclization sequence.
Radical-Initiated Cascades: The dichloromethyl group can serve as a precursor to radical species. A single electron transfer (SET) process could generate a dichloromethyl radical that initiates a cascade cyclization with unsaturated moieties tethered elsewhere on the imidazo[1,2-a]pyridine core, a strategy that has proven effective for constructing complex carbocycles and heterocycles from 1,n-enynes rsc.org.
| Cascade Type | Initial Transformation of -CHCl₂ | Subsequent Reaction(s) | Potential Product Scaffold |
|---|---|---|---|
| Hydrolysis-Cyclization | Hydrolysis to Aldehyde (-CHO) | Intramolecular Aldol/Knoevenagel Condensation | Fused Pyrido[2,1-b]oxazines or related systems |
| Metal-Catalyzed Cross-Coupling/Annulation | Conversion to organometallic species (e.g., -CH(Cl)ZnI) | Intramolecular C-C/C-N bond formation | Novel polycyclic aromatic heterocycles |
| Radical-Initiated Cyclization | Generation of •CHCl₂ or •CH₂Cl radical | Addition to a tethered alkene/alkyne followed by cyclization | Spirocyclic or fused ring systems |
Advanced Computational Modeling of Complex Reaction Networks and Selectivity in Functionalization
As synthetic methodologies become more sophisticated, advanced computational modeling is indispensable for understanding reaction mechanisms, predicting outcomes, and rationally designing new experiments. For 2-(dichloromethyl)imidazo[1,2-a]pyridine, computational studies can provide critical insights into its reactivity and guide the development of selective functionalization strategies.
Key areas for future computational investigation include:
Density Functional Theory (DFT) for Mechanistic Elucidation: DFT calculations are a powerful tool for mapping potential energy surfaces of complex reactions nih.gov. This method can be used to investigate the transition states of the proposed cascade reactions, helping to determine their feasibility and predict product distributions. Furthermore, DFT can model the regioselectivity of further C-H functionalization on the this compound ring, explaining the preference for reaction at C3, C5, or other positions acs.org.
Time-Dependent DFT (TD-DFT) for Photochemical Processes: For the development of novel photocatalytic syntheses, TD-DFT can be employed to calculate the excited-state properties of the imidazo[1,2-a]pyridine substrate and potential photocatalysts. This allows for the prediction of absorption/emission spectra and helps in understanding the electron transfer processes that are fundamental to photoredox catalysis.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the substrate in different solvent systems, such as deep eutectic solvents. These simulations can provide insights into solute-solvent interactions, which can be crucial for understanding how the reaction medium influences reactivity and selectivity.
| Computational Method | Research Application | Predicted Parameters/Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms; Prediction of regioselectivity. nih.gov | Transition state energies, reaction barriers, HOMO/LUMO energies, charge distribution. acs.org |
| Time-Dependent DFT (TD-DFT) | Modeling of photocatalytic reactions; Prediction of optical properties. | Excited state energies, absorption/emission spectra, oscillator strengths. |
| Molecular Dynamics (MD) | Studying solvent effects; Modeling interactions with materials or biological targets. | Solvation free energies, diffusion coefficients, conformational analysis. |
Design and Synthesis of Advanced Materials incorporating the this compound Scaffold
The imidazo[1,2-a]pyridine core is known for its excellent emissive properties, making it an attractive building block for functional organic materials mdpi.comresearchgate.net. The 2-(dichloromethyl) derivative provides a unique synthetic anchor for incorporating this fluorophore into larger, more complex architectures.
Future research in materials science could explore:
Conjugated Polymers for Optoelectronics: The dichloromethyl group can be converted into a variety of functional groups suitable for polymerization, such as a dialdehyde (via hydrolysis) or a diboronic ester (via metal-catalyzed borylation). These monomers could then be used in polymerization reactions (e.g., Wittig, Suzuki, or Stille coupling) to create novel conjugated polymers. Such materials could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors researchgate.net.
Fluorescent Probes and Bio-imaging Agents: The dichloromethyl group can be transformed into a reactive moiety (e.g., an isothiocyanate or N-hydroxysuccinimide ester after conversion to a carboxylic acid) for covalent attachment to biomolecules. The inherent fluorescence of the imidazo[1,2-a]pyridine core could thus be harnessed to create targeted probes for biological imaging and diagnostics mdpi.com.
Metal-Organic Frameworks (MOFs): Conversion of the dichloromethyl group to a dicarboxylic acid linker would produce a bitopic ligand suitable for the synthesis of MOFs. These crystalline, porous materials could exhibit unique photoluminescent properties derived from the imidazo[1,2-a]pyridine struts, with potential applications in gas storage, separation, and heterogeneous catalysis.
| Material Type | Required -CHCl₂ Modification | Polymerization/Assembly Method | Potential Application |
|---|---|---|---|
| Conjugated Polymers | Conversion to dialdehyde, dihalide, or diboronic ester | Suzuki, Stille, or Wittig polymerization | Organic LEDs (OLEDs), Organic Photovoltaics (OPVs) researchgate.net |
| Fluorescent Probes | Conversion to carboxylic acid, amine, or isothiocyanate | Bioconjugation chemistry | Cell imaging, diagnostics mdpi.com |
| Metal-Organic Frameworks (MOFs) | Conversion to dicarboxylic acid | Solvothermal synthesis with metal ions | Luminescent sensors, gas storage, catalysis |
Q & A
Basic Question: What are the common synthetic strategies for introducing substituents at the C-3 position of imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
The C-3 position of imidazo[1,2-a]pyridine is highly reactive, enabling diverse functionalization. Key strategies include:
- Friedel-Crafts Acylation : A one-pot, AlCl3-catalyzed reaction using acylating agents (e.g., acetyl chloride) achieves selective C-3 acetylation with high yields (up to 38 derivatives synthesized) .
- Multicomponent Reactions (MCRs) : Catalyst-free MCRs with boronic acids and glyoxylic acid generate aryl methane derivatives. Optimization of solvents (e.g., DMF) and temperature (100°C) improves yields, though decarboxylation challenges may require iterative condition adjustments .
- Mannich Reactions : Introducing aminoalkyl groups via Mannich bases at C-3 enhances biological activity, as seen in COX-2 inhibitors. Substituent size and polarity critically influence selectivity (e.g., morpholine substituents yield IC50 = 0.07 µM) .
Advanced Question: How can computational models guide the optimization of reaction conditions and biological targeting for imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
Computational tools address both synthetic and pharmacological challenges:
- Reaction Coordinate Analysis : Density functional theory (DFT) maps energy profiles to justify catalyst choice (e.g., AlCl3 in Friedel-Crafts) and predict regioselectivity. This reduces trial-and-error in optimizing reaction time and temperature .
- Ligand-Receptor Docking : Molecular dynamics simulations (e.g., GABA receptor models) predict binding affinities of acetylated derivatives. Virtual screening prioritizes compounds for synthesis, focusing on hydrogen bonding and π-π interactions .
- Structure-Activity Relationship (SAR) Modeling : Quantitative SAR (QSAR) evaluates substituent effects on bioactivity. For COX-2 inhibitors, electronic parameters (e.g., Hammett constants) correlate with IC50 values, guiding rational design .
Basic Question: What spectroscopic techniques are essential for characterizing imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
Structural confirmation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., C-3 acetylation shows a downfield shift at δ 8.5–9.0 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]+ peaks for 2-thioalkyl derivatives within 3 ppm error) .
- X-ray Crystallography : Resolves π-stacking and hydrogen-bonding patterns in crystals, critical for understanding solid-state reactivity and polymorphism .
Advanced Question: How can researchers address contradictions in biological activity data among structurally analogous derivatives?
Methodological Answer:
Systematic approaches include:
- SAR and QSAR Studies : Compare substituent effects across analogs. For example, 3-nitroimidazo[1,2-a]pyridines lacking antibacterial activity (MIC > 128 µg/mL) may require replacing nitro groups with electron-withdrawing moieties (e.g., sulfonamides) to enhance membrane permeability .
- Binding Free Energy Calculations : Molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) quantifies ligand-receptor interactions, identifying steric clashes or unfavorable solvation in inactive compounds .
- Metabolic Stability Assays : Evaluate cytochrome P450 metabolism to rule out rapid degradation as a cause of false-negative results .
Advanced Question: What recent advancements in radical-based functionalization strategies apply to imidazo[1,2-a]pyridines?
Methodological Answer:
Emergent radical methods bypass traditional electrophilic substitution:
- Transition Metal Catalysis : Cu/Ir systems enable C-H sulfenylation using disulfides or thiols, achieving C-2/C-3 disubstitution with >80% yields .
- Photocatalysis : Visible-light-driven reactions with eosin Y generate imidazopyridinyl radicals, facilitating C-3 alkylation with alkenes or alkynes under mild conditions .
- Electrochemical Oxidation : Anodic generation of aryl radicals allows metal-free coupling with boronic acids, minimizing byproducts .
Basic Question: What in vitro assays are standard for evaluating the therapeutic potential of imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
Standard assays include:
- COX-1/COX-2 Inhibition : Fluorometric kits measure IC50 values using purified enzymes. Derivatives with bulky C-3 substituents (e.g., phenylamino groups) often show >200-fold selectivity for COX-2 .
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against S. aureus and P. aeruginosa. Negative results (MIC > 128 µg/mL) may prompt logP optimization to improve cell penetration .
- Cytotoxicity Assays : MTT or SRB tests on cancer cell lines (e.g., HeLa) assess anticancer potential, with EC50 values benchmarked against doxorubicin .
Advanced Question: How do intermolecular interactions in imidazo[1,2-a]pyridine crystals influence material properties?
Methodological Answer:
Crystal engineering relies on:
- π-π Stacking Analysis : X-ray diffraction reveals offset stacking distances (3.4–3.8 Å), which enhance charge transport in optoelectronic applications .
- Hydrogen-Bond Networks : C–H⋯N interactions (2.6–3.0 Å) stabilize polymorphs, impacting solubility and dissolution rates in drug formulations .
- Thermogravimetric Analysis (TGA) : Correlates thermal stability with packing density, guiding the design of heat-resistant polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
